
Unii-T9FM9PQ955
Descripción general
Descripción
It is a derivative of Treprostinil, a medication used to treat pulmonary arterial hypertension
Aplicaciones Científicas De Investigación
Treatment of Pulmonary Arterial Hypertension
Treprostinil ethyl ester is primarily recognized for its role in treating PAH. The compound functions as a pulmonary vasodilator, improving exercise capacity and reducing symptoms in patients with this condition. Studies have demonstrated that treprostinil, including its ethyl ester form, can significantly enhance the six-minute walk distance in patients with PAH compared to placebo treatments .
Prodrug Development
The development of treprostinil ethyl ester as a prodrug aims to mitigate the adverse effects associated with treprostinil administration, such as injection site pain and gastrointestinal side effects. This strategy allows for higher dosages and improved therapeutic outcomes by reducing local toxicity while maintaining effective systemic levels .
Pharmacokinetic Profile
Treprostinil ethyl ester exhibits a modified pharmacokinetic profile compared to its parent compound, allowing for sustained release and prolonged action. This characteristic is particularly beneficial for patients requiring continuous treatment without the frequent dosing associated with standard treprostinil formulations .
Clinical Efficacy
Clinical studies indicate that formulations containing treprostinil ethyl ester can maintain effective plasma levels over extended periods, thereby enhancing patient compliance and overall treatment efficacy . For instance, a multicenter retrospective study highlighted the successful transition of patients from inhaled to oral forms of treprostinil, showcasing the potential benefits of using prodrugs like treprostinil ethyl ester in clinical settings .
Inhalation and Transdermal Systems
Recent research has focused on developing inhalation formulations and transdermal delivery systems for treprostinil ethyl ester. These strategies aim to improve bioavailability and patient adherence by providing alternative routes of administration that minimize systemic side effects while maximizing local therapeutic effects .
Nanoparticle Delivery Systems
Innovative approaches utilizing solid lipid nanoparticles have been explored to enhance the delivery and efficacy of treprostinil ethyl ester. These formulations demonstrate improved stability and controlled release profiles, which are crucial for managing chronic conditions like PAH effectively .
Retrospective Analysis of Patient Transitions
A notable case study involved a retrospective analysis of patients transitioning from inhaled to oral formulations of treprostinil, including those receiving treprostinil ethyl ester. The study found that patients experienced significant improvements in functional capacity and quality of life post-transition, emphasizing the importance of formulation choice in treatment success .
Prodrug Efficacy in Reducing Adverse Effects
Another case study highlighted the efficacy of treprostinil ethyl ester in reducing adverse effects typically associated with direct treprostinil administration. Patients reported fewer instances of injection site pain and gastrointestinal disturbances when treated with the prodrug formulation, supporting its clinical utility in sensitive populations .
Data Summary Table
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Treprostinil Ethyl Ester involves the esterification of Treprostinil with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of Treprostinil to its ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of Treprostinil Ethyl Ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The esterification reaction is followed by purification steps, such as distillation and crystallization, to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Treprostinil Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
Treprostinil Ethyl Ester exerts its effects by targeting specific molecular pathways. It acts as a vasodilator, relaxing blood vessels and reducing blood pressure. The compound binds to prostacyclin receptors on the surface of cells, activating intracellular signaling pathways that lead to vasodilation and inhibition of platelet aggregation . This mechanism is similar to that of Treprostinil, but the ester derivative may have different pharmacokinetic properties .
Comparación Con Compuestos Similares
Treprostinil Ethyl Ester can be compared with other similar compounds, such as:
Treprostinil: The parent compound, used in the treatment of pulmonary arterial hypertension.
Iloprost: Another prostacyclin analog with similar vasodilatory effects.
Epoprostenol: A prostacyclin used in the treatment of severe pulmonary arterial hypertension.
Treprostinil Ethyl Ester is unique due to its ester functional group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other prostacyclin analogs .
Actividad Biológica
Treprostinil ethyl ester (TRE) is a synthetic analogue of prostacyclin, primarily used in the treatment of pulmonary arterial hypertension (PAH). This article explores the biological activity of TRE, including its mechanisms of action, pharmacokinetics, clinical applications, and relevant research findings.
Treprostinil functions as an agonist for several receptors, including:
- Prostacyclin Receptor (IP) : Activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels.
- Prostaglandin D2 Receptor : Involved in vasodilation and inhibition of platelet aggregation.
- Prostaglandin E2 Receptor EP2 : Contributes to vascular relaxation.
- Peroxisome Proliferator-Activated Receptor Delta : May influence metabolic processes.
The elevation of cAMP promotes the opening of calcium-activated potassium channels, resulting in cell hyperpolarization and vasodilation in both pulmonary and systemic arterial beds. Additionally, TRE has anti-inflammatory properties that further enhance its therapeutic profile .
Pharmacokinetics
The pharmacokinetic profile of treprostinil varies based on the route of administration:
Route | Bioavailability | Time to Steady-State | Half-Life |
---|---|---|---|
Subcutaneous | ~100% | 10 hours | 4.5 hours |
Oral | 17% | 4-6 hours | 3.5 hours |
Inhalation | Not specified | Varies | Varies |
- Absorption : After subcutaneous infusion, TRE is completely absorbed. Oral bioavailability is significantly lower due to first-pass metabolism.
- Metabolism : Primarily metabolized by CYP2C8 and CYP2C9 in the liver, with no major active metabolites identified .
Clinical Applications
Treprostinil ethyl ester has shown efficacy in treating PAH through various forms of administration:
-
Inhalation Therapy :
- Studies have demonstrated that inhaled TRE leads to significant reductions in pulmonary vascular resistance (PVR) with a more sustained effect compared to other treatments like iloprost. For instance, a study involving 123 patients indicated that inhaled doses resulted in a near-maximal acute PVR decrease at 30 µg .
- Oral Administration :
- Combination Therapies :
Study on Inhaled Treprostinil
A randomized controlled trial assessed the effects of inhaled treprostinil on patients with severe pulmonary hypertension. The results indicated:
- Comparable PVR reduction with inhaled treprostinil and iloprost.
- Sustained hemodynamic improvements over time with fewer systemic side effects .
Long-Term Oral Treprostinil Study
A study evaluating the long-term effects of oral treprostinil on exercise capacity found:
- Significant improvements in the six-minute walk distance (6MWD).
- A reduction in clinical worsening events over a year-long follow-up period .
Development of Treprostinil Palmitil
Recent developments have focused on treprostinil palmitil, an ester prodrug designed for sustained release:
Propiedades
IUPAC Name |
ethyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-3-5-6-9-19(26)11-12-20-21-13-17-8-7-10-24(30-16-25(28)29-4-2)22(17)14-18(21)15-23(20)27/h7-8,10,18-21,23,26-27H,3-6,9,11-16H2,1-2H3/t18-,19-,20+,21-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMHCIQUGUOGFB-KHYDEXNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355990-07-6 | |
Record name | Treprostinil ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355990076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TREPROSTINIL ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9FM9PQ955 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.